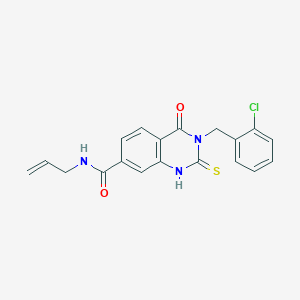
N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound . Its molecular formula is C17H16ClNO2 .
Synthesis Analysis
The synthesis of such compounds often involves the use of 1,3-dipolar cycloaddition, double bond migration, metathesis, and nitrile oxide (including in situ-generated nitrile oxide) as dipoles, together with the C=C bond containing dipolarophiles . Allyl compounds of the type QCH2CH=CH2 (Q = ArO, ArS, Ar, and others) play the role of dipolarophile precursors in the combinations of DPC mentioned, DBM and AM .Chemical Reactions Analysis
The regioselective 1,3-DP cycloaddition of benzonitrile oxide derivatives to N-allyl-3-trihalomethylpyrimidin-2-ones was involved in synthesizing 3,5-disubstituted isoxazolines .Applications De Recherche Scientifique
Synthesis and Combinatorial Chemistry
N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is part of a broader category of compounds known as 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines. Research by Ivachtchenko, Kovalenko, and Drushlyak (2003) has demonstrated the synthesis of these compounds through liquid-phase synthesis. This process involves cyclization of substituted methyl anthranilates with isothiocyanates or cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines, leading to the creation of combinatorial libraries of these compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Antimicrobial Agents
Several studies have investigated the antimicrobial properties of compounds related to N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds for evaluating their in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Additionally, Rao and Subramaniam (2015) reported on the synthesis and characterization of new quinazolines, which were evaluated for their antibacterial and antitubercular activities, showing potential as antimicrobial agents (Rao & Subramaniam, 2015).
Potential for Antipsychotic Agents
Norman et al. (1996) explored the synthesis of heterocyclic carboxamides, including compounds structurally related to N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These compounds were evaluated for their binding to dopamine and serotonin receptors and showed potential as antipsychotic agents (Norman et al., 1996).
Gastric H+/K+-ATPase Inhibition
In the context of gastric disorders, Uchida et al. (1995) synthesized a class of 4-(phenylamino)quinoline-3-carboxamides, including derivatives similar to N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These compounds exhibited inhibitory activity against histamine-induced gastric acid secretion in rats, suggesting their potential as gastric H+/K+-ATPase inhibitors (Uchida et al., 1995).
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-2-9-21-17(24)12-7-8-14-16(10-12)22-19(26)23(18(14)25)11-13-5-3-4-6-15(13)20/h2-8,10H,1,9,11H2,(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMXHPIMOQEMKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)

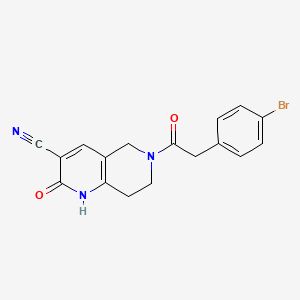
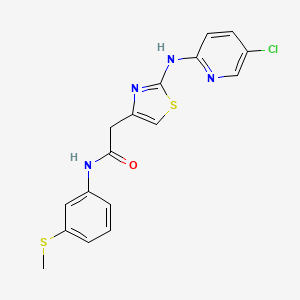
![1,5-dioxo-4-(propan-2-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2405435.png)
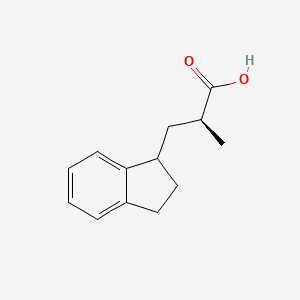
![N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)
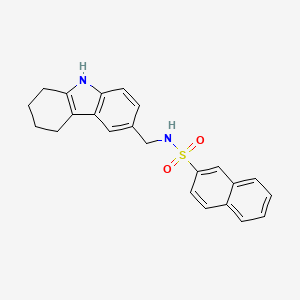
![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)
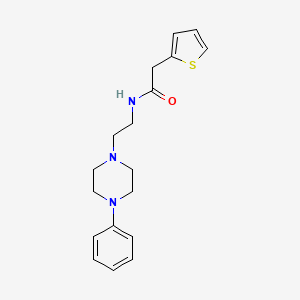
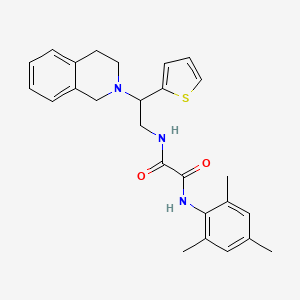

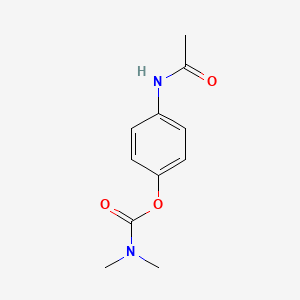
![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B2405449.png)